3-(1-Hydroxyethyl)-1-prolylpiperidine
Description
3-(1-Hydroxyethyl)-1-prolylpiperidine is a piperidine derivative featuring a hydroxyethyl (-CH2CH2OH) substituent at the 3-position and a prolyl moiety (derived from the amino acid proline) at the 1-position. The hydroxyethyl group enhances hydrophilicity, influencing solubility and pharmacokinetic properties.
Properties
CAS No. |
2097944-16-4 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[3-(1-hydroxyethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-9(15)10-4-3-7-14(8-10)12(16)11-5-2-6-13-11/h9-11,13,15H,2-8H2,1H3 |
InChI Key |
UMLLNPNCNGIQLQ-UHFFFAOYSA-N |
SMILES |
CC(C1CCCN(C1)C(=O)C2CCCN2)O |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2CCCN2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 3-(Aminomethyl)-1-methylpiperidine (): Substituent: Aminomethyl (-CH2NH2) at the 3-position. The primary amine increases basicity (pKa ~10) and solubility in acidic conditions.
Conformational Rigidity and Bioactivity
- 3-(1-Methyl-2-pyrrolidinyl)piperidine (): Substituent: A methylpyrrolidine group fused to piperidine. In contrast, the prolyl group in 3-(1-hydroxyethyl)-1-prolylpiperidine introduces a pyrrolidine ring with a carboxylic acid (if proline is linked via its carboxyl group), enabling ionic interactions in biological systems .
Research Findings and Data Tables
Table 1: Key Properties of this compound and Analogs
| Compound | Substituent(s) | Key Features | Potential Applications |
|---|---|---|---|
| This compound | 3-hydroxyethyl, 1-prolyl | High hydrophilicity, conformational rigidity, hydrogen-bonding capacity | Drug candidates, enzyme inhibitors |
| 3-Chloro-1-ethylpiperidine | 3-chloro, 1-ethyl | Moderate polarity, limited solubility | Intermediate in organic synthesis |
| 3-(Aminomethyl)-1-methylpiperidine | 3-aminomethyl, 1-methyl | High basicity, solubility in acidic media | Ligands, catalysts |
| Tomopenem | 6-(1-hydroxyethyl) in β-lactam | Enzymatic stability, broad-spectrum antibiotic activity | Antibacterial agents |
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